molecular formula C8H11Cl2N B1356856 1-(3-Chlorophenyl)ethanamine, HCl CAS No. 39959-69-8

1-(3-Chlorophenyl)ethanamine, HCl

Cat. No.: B1356856
CAS No.: 39959-69-8
M. Wt: 192.08 g/mol
InChI Key: UZDXSKJUCKLUON-UHFFFAOYSA-N
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Description

It is a white crystalline powder commonly used in medical, environmental, and industrial research. The compound has a molecular weight of 192.09 g/mol and is known for its various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)ethanamine can be synthesized via nucleophilic substitution of a haloethane (such as chloroethane or bromoethane) with ammonia, utilizing a strong base such as potassium hydroxide . This method, however, affords significant amounts of byproducts, including diethylamine and triethylamine.

Another method involves the reaction of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride to prepare 1-(3-chlorophenyl)piperazine hydrochloride .

Industrial Production Methods

Industrial production methods for 1-(3-Chlorophenyl)ethanamine, HCl, typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)ethanamine, HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, ketones, aldehydes, and amine derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)ethanamine, HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including its use in the synthesis of antidepressant molecules.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)ethanamine, HCl involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)ethylamine: A chiral amine used in the preparation of N-phenylacetyl derivatives.

    1-(2-Chlorophenyl)ethanamine: Another phenethylamine derivative with similar chemical properties.

Uniqueness

1-(3-Chlorophenyl)ethanamine, HCl is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to its isomers and other phenethylamine derivatives. This uniqueness makes it valuable for specific research applications and industrial uses.

Properties

IUPAC Name

1-(3-chlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDXSKJUCKLUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39959-69-8
Record name Benzenemethanamine, 3-chloro-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39959-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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